2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring, a hydroxy group, and a dioxoisoindole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of carboxylic acids followed by the conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . This process ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
- 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO5/c16-8-2-4-12(18)11(6-8)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNQTMCUBNKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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